molecular formula C4H7FN4 B12308710 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine

1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine

Katalognummer: B12308710
Molekulargewicht: 130.12 g/mol
InChI-Schlüssel: OLNDCNLDCAXHEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoroethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the fluoroethyl group enhances its chemical properties, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 1H-1,2,4-triazole with 2-fluoroethylamine under specific conditions. One common method includes the use of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its efficiency and regioselectivity . The reaction is carried out in the presence of a copper catalyst and a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluoroethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can produce corresponding oxides or amines .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2-Fluoroethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the fluoroethyl group and the amine group on the triazole ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, agrochemicals, and materials science. Its unique chemical structure and reactivity make it a valuable target for synthetic and industrial applications. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.

Eigenschaften

Molekularformel

C4H7FN4

Molekulargewicht

130.12 g/mol

IUPAC-Name

1-(2-fluoroethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C4H7FN4/c5-1-2-9-3-7-4(6)8-9/h3H,1-2H2,(H2,6,8)

InChI-Schlüssel

OLNDCNLDCAXHEM-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=NN1CCF)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.